N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide
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Overview
Description
“N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide” is a synthetic organic compound that features a pyrazole ring, a cyclopropyl group, and a fluorophenoxyacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide” typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the cyclopropyl group: This step may involve the alkylation of the pyrazole ring with cyclopropyl halides under basic conditions.
Attachment of the fluorophenoxyacetamide moiety: This can be done by reacting the intermediate with 2-fluorophenoxyacetic acid or its derivatives in the presence of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenoxy or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-((5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide: Lacks the methyl group on the pyrazole ring.
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-chlorophenoxy)acetamide: Has a chlorine atom instead of a fluorine atom.
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)propionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide” lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluorine atom, for example, can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-20-14(11-6-7-11)8-12(19-20)9-18-16(21)10-22-15-5-3-2-4-13(15)17/h2-5,8,11H,6-7,9-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCUIKROLQOWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)COC2=CC=CC=C2F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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